1,3-Distearyl-2-octanoylglycerol
Overview
Description
1,3-Distearyl-2-octanoylglycerol is a triglyceride compound with the molecular formula C46H90O6. It is a mixed triglyceride, meaning it contains different fatty acid chains at its three positions on the glycerol backbone. This compound is often used in scientific research, particularly in studies related to lipid metabolism and pancreatic function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Distearyl-2-octanoylglycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol is reacted with stearic acid and octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired triglyceride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of enzymes such as lipases to catalyze the esterification reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Distearyl-2-octanoylglycerol undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by pancreatic lipase to yield stearic acid, octanoic acid, and glycerol.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and pancreatic lipase at physiological pH and temperature.
Major Products Formed
Hydrolysis: Stearic acid, octanoic acid, and glycerol.
Oxidation: Peroxides and other oxidation products.
Scientific Research Applications
1,3-Distearyl-2-octanoylglycerol has several scientific research applications:
Lipid Metabolism Studies: Used as a substrate to study the activity of pancreatic lipase and other enzymes involved in lipid metabolism.
Medical Diagnostics: Employed in breath tests to assess pancreatic function by measuring the rate of hydrolysis and subsequent metabolism.
Food Science: Investigated for its role in the crystallization behavior of fats, particularly in the context of chocolate production.
Pharmaceutical Research: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The primary mechanism of action of 1,3-distearyl-2-octanoylglycerol involves its hydrolysis by pancreatic lipase. The enzyme specifically targets the ester bonds at the 1 and 3 positions of the glycerol backbone, releasing stearic acid and octanoic acid. These fatty acids are then absorbed and metabolized by the body. The rate-limiting step in this process is the hydrolysis of the fatty acids, which determines the overall rate of metabolism .
Comparison with Similar Compounds
Similar Compounds
1,3-Distearoyl-2-oleoylglycerol: Another mixed triglyceride with oleic acid at the 2 position instead of octanoic acid.
1,2,3-Tristearoylglycerol: A triglyceride with stearic acid at all three positions.
1,2-Dioleoyl-3-stearoylglycerol: Contains oleic acid at the 1 and 2 positions and stearic acid at the 3 position.
Uniqueness
1,3-Distearyl-2-octanoylglycerol is unique due to the presence of octanoic acid at the 2 position, which imparts distinct physical and chemical properties. This structural variation influences its hydrolysis rate, metabolic pathways, and applications in scientific research .
Properties
IUPAC Name |
(3-octadecanoyloxy-2-(113C)octanoyloxypropyl) octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3/i47+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIALNPQYBSCH-RBMVYKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923644 | |
Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121043-30-9 | |
Record name | 1,3-Distearyl-2-octanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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